molecular formula C11H10BrNO B494244 4-Bromo-2-ethoxyquinoline

4-Bromo-2-ethoxyquinoline

Cat. No.: B494244
M. Wt: 252.11g/mol
InChI Key: BLOWEKPTGCBVRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-ethoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis. The presence of both ethoxy and bromo substituents on the quinoline ring enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethoxyquinoline typically involves the bromination of 2-ethoxyquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethoxyquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding quinoline derivatives with different functional groups.

    Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-2-ethoxyquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethoxyquinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the ethoxy and bromo groups can influence its binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 2-Ethoxyquinoline
  • 4-Bromoquinoline
  • 2-Methoxy-4-bromoquinoline

Comparison: 4-Bromo-2-ethoxyquinoline is unique due to the presence of both ethoxy and bromo substituents, which enhance its reactivity and potential for diverse chemical transformations. Compared to 2-Ethoxyquinoline, the bromine atom in this compound allows for additional substitution reactions. Similarly, the ethoxy group provides different electronic properties compared to 4-Bromoquinoline, making it suitable for specific applications .

Properties

Molecular Formula

C11H10BrNO

Molecular Weight

252.11g/mol

IUPAC Name

4-bromo-2-ethoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-2-14-11-7-9(12)8-5-3-4-6-10(8)13-11/h3-7H,2H2,1H3

InChI Key

BLOWEKPTGCBVRM-UHFFFAOYSA-N

SMILES

CCOC1=NC2=CC=CC=C2C(=C1)Br

Canonical SMILES

CCOC1=NC2=CC=CC=C2C(=C1)Br

Origin of Product

United States

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